molecular formula C15H9ClF3NO2S B2617855 2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione CAS No. 332055-63-7

2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione

Cat. No.: B2617855
CAS No.: 332055-63-7
M. Wt: 359.75
InChI Key: DCDKKYFUSOZTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group, a thiophene ring, and a chlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroaniline with a suitable aldehyde or ketone, followed by the introduction of the trifluoromethyl group and the thiophene ring through subsequent reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated aniline and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromoanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione
  • 2-[(2-Fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione
  • 2-[(2-Iodoanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione

Uniqueness

The uniqueness of 2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chlorinated aniline and thiophene moieties contribute to its reactivity and potential biological activities.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

(E)-3-[(2-chlorophenyl)iminomethyl]-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NO2S/c16-10-4-1-2-5-11(10)20-8-9(14(22)15(17,18)19)13(21)12-6-3-7-23-12/h1-8,21H/b13-9+,20-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBQIIRUNARYCU-XIWNQAKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C/C(=C(/C2=CC=CS2)\O)/C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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